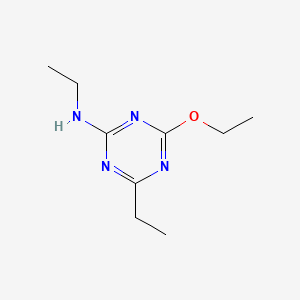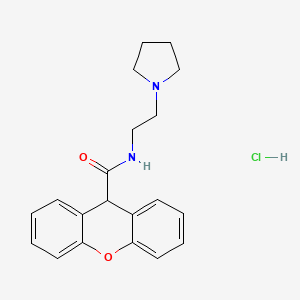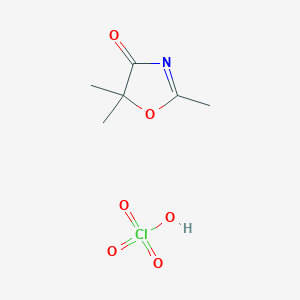
Nortricyclyl bromide
Vue d'ensemble
Description
Nortricyclyl bromide is an organic compound with the chemical formula C₇H₉Br. It is a brominated derivative of nortricyclane, a bicyclic hydrocarbon. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nortricyclyl bromide can be synthesized through the bromination of nortricyclane. The reaction typically involves the use of bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the nortricyclane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and conditions. The reaction is monitored to optimize yield and purity, and the product is purified through techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Nortricyclyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are commonly employed.
Solvolysis: Acetic acid (CH₃COOH) and water mixtures are typical solvents used in solvolysis reactions.
Major Products:
Substitution: Products depend on the nucleophile used, such as alcohols or amines.
Elimination: Alkenes are the primary products.
Solvolysis: Aldehydes such as 2-(cyclopentene)acetaldehyde and 3-(cyclopentene)acetaldehyde are formed.
Applications De Recherche Scientifique
Nortricyclyl bromide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanistic Studies: The compound is studied to understand reaction mechanisms, particularly in solvolysis and radical reactions.
Material Science: It can be used in the development of new materials with specific properties.
Pharmaceutical Research:
Mécanisme D'action
Nortricyclyl bromide can be compared with other halogenated nortricyclanes, such as nortricyclyl chloride and nortricyclyl iodide. These compounds share similar reactivity patterns but differ in their reaction rates and conditions due to the varying electronegativity and size of the halogen atoms. This compound is unique in its balance of reactivity and stability, making it a valuable compound for various chemical studies .
Comparaison Avec Des Composés Similaires
- Nortricyclyl chloride
- Nortricyclyl iodide
- Nortricyclanol
Nortricyclyl bromide’s unique properties and reactivity make it an important compound in organic chemistry, with applications ranging from synthetic intermediates to mechanistic studies.
Propriétés
IUPAC Name |
3-bromotricyclo[2.2.1.02,6]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Br/c8-7-3-1-4-5(2-3)6(4)7/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIUINMODIQXGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40875719 | |
| Record name | Nortricyclyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40875719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
695-02-3, 31991-53-4 | |
| Record name | Nortricyclyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC86119 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nortricyclyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40875719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when Nortricyclyl Bromide undergoes solvolysis?
A: Solvolysis of this compound in a slightly acidic water-acetic acid solution at high temperature (250°C) results in a fascinating cascade of reactions. Initially, 2-(cyclopentene)acetaldehyde, 3-(cyclopentene)acetaldehyde, 3-(cyclohexene)carboxaldehyde, norcamphor, and norbornanediols are formed. [] Interestingly, the concentration of norbornanediols increases initially but then decreases as the other products become more prominent. [] This suggests that norbornanediols might be intermediates in the formation of the aldehydes and norcamphor. Further investigation using deuterated solvents reveals that deuterium incorporation occurs in the final products, but not at the position next to the carbonyl group. [] This observation hints at a complex reaction mechanism involving multiple rearrangements and hydride (or deuteride) shifts.
Q2: How does the stereochemistry of deuterated Norbornene influence the products formed during halogenation?
A: Research shows that the addition of bromine or chlorine to specifically deuterated Norbornene isomers leads to stereoselective product formation. [] Bromination of both exo,exo-5,6- and endo,endo-5,6-dideuterio-Norbornene results in the preferential loss of a proton (or deuteron) from the C-6 position, leading to the formation of tricyclic products. [] This suggests that during bromination, the reaction proceeds predominantly through the removal of a proton from C-6. In contrast, chlorination of the same deuterated Norbornene isomers shows a preference for proton (deuteron) removal from the C-4 position. [] This difference in regioselectivity implies that chlorination might involve a different reaction intermediate or transition state compared to bromination. These findings highlight the crucial role of stereochemistry and the nature of the halogenating agent in directing the reaction pathway.
Q3: Can this compound undergo ring-opening reactions? If so, what conditions are required?
A: Yes, the cyclopropane ring within this compound can be opened under acidic conditions. [] Specifically, a mixture of acetic acid and sulfuric acid effectively catalyzes the ring-opening reaction, yielding a mixture of isomeric haloacetates. [] The major products identified are anti-7-, syn-7-, exo-5-, and endo-5-halo-exo-2-norbornyl acetates. [] Further mechanistic studies using deuterated reaction media reveal that deuterium gets incorporated into the final products specifically at the endo position of C-6 in the anti-7- and syn-7-haloacetates. [] This observation strongly supports the mechanism involving initial protonation at the edge of the cyclopropane ring, leading to ring opening and subsequent formation of the observed products.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE](/img/structure/B1659852.png)
![1-[(1-Ethynylcyclohexyl)oxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B1659854.png)

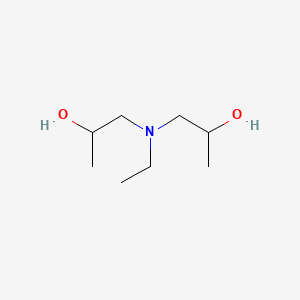
![Piperidine, 1-[phenyl(1-piperidyl)phosphoroselenoyl]-](/img/structure/B1659859.png)
![4-[(3-methyl-1-piperazinyl)methyl]Benzonitrile](/img/structure/B1659860.png)

![Cyclohexyl 2-{[2-(furan-2-yl)-7-methyl-4-oxo-4H-1-benzopyran-3-yl]oxy}propanoate](/img/structure/B1659862.png)
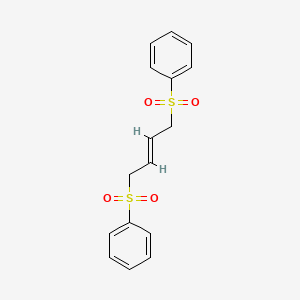
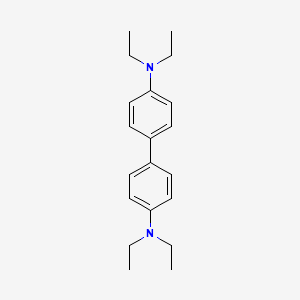
![ethyl 2-[(2S)-3-oxopiperazin-2-yl]acetate](/img/structure/B1659871.png)
